Cas no 89760-42-9 (ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate)

ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate structure
89760-42-9 structure
Product Name:ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
CAS No:89760-42-9
MF:C11H11FO2
MW:194.202246904373
MDL:MFCD03095007
CID:589978
PubChem ID:5373049
Update Time:2025-04-19

ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester, (E)-
    • ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
    • EN300-132628
    • WS-02180
    • ethyl 3-(2-fluorophenyl)prop-2-enoate
    • W18861
    • Ethyl (2E)-3-(2-fluorophenyl)-2-propenoate #
    • AKOS006241115
    • Ethyl (E)-3-(2-fluorophenyl)acrylate
    • 348-13-0
    • J-502022
    • (E)-ethyl3-(2-fluorophenyl)acrylate
    • W16433
    • 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester
    • (E)-Ethyl 3-(2-fluorophenyl)acrylate
    • EN300-270462
    • 1379666-57-5
    • SCHEMBL1268397
    • Ethyl 3-(2-fluorophenyl)acrylate
    • ethyl 2-fluorocinnamate
    • CS-0137507
    • YOIVHDQJCFLRRB-BQYQJAHWSA-N
    • 89760-42-9
    • MFCD03095007
    • ethyl (E)-3-(2-fluorophenyl)prop-2-enoate
    • MDL: MFCD03095007
    • Inchi: 1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
    • InChI Key: YOIVHDQJCFLRRB-BQYQJAHWSA-N
    • SMILES: FC1C=CC=CC=1/C=C/C(=O)OCC

Computed Properties

  • Exact Mass: 194.07400
  • Monoisotopic Mass: 194.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.40200

ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate Pricemore >>

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